molecular formula C16H22O7S B013709 ((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate CAS No. 4137-56-8

((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate

Cat. No. B013709
CAS RN: 4137-56-8
M. Wt: 358.4 g/mol
InChI Key: IAPMZKRZMYQZSW-KBUPBQIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate” is of interest due to its complex molecular structure that suggests potential for diverse chemical reactivity and physical properties. This type of structure is often explored for its synthetic challenges and potential applications in material science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of structurally complex molecules often requires multi-step synthetic pathways. For instance, the synthesis of related sulfonate compounds involves strategic functional group transformations, protection and deprotection steps, and the establishment of stereocenters with high precision (Reed et al., 2013). Such methodologies can be adapted for the synthesis of the target molecule, highlighting the importance of choosing appropriate starting materials and reaction conditions to achieve the desired molecular framework.

Molecular Structure Analysis

The determination of molecular structure, including stereochemistry and conformations, is crucial for understanding the chemical behavior of complex molecules. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a molecule, as seen in the structural elucidation of similar compounds (Bekö et al., 2012). This information is vital for predicting the reactivity and interactions of the compound in various chemical environments.

Chemical Reactions and Properties

The reactivity of sulfonate esters, including those structurally related to the target molecule, encompasses a range of nucleophilic substitutions and eliminations, depending on the reaction conditions and the nature of the nucleophile (Vasin et al., 2016). The presence of electron-withdrawing groups such as the sulfonyl and methoxy functionalities can significantly influence the electronic properties and thus the chemical reactivity.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular structure. The presence of specific functional groups and the overall molecular geometry affect how molecules pack in the solid state, which in turn influences their physical properties (Armas et al., 2007).

Chemical Properties Analysis

The chemical properties of the target molecule can be inferred from known behaviors of structurally related compounds. For example, the susceptibility to hydrolysis, the potential for forming hydrogen bonds, and the ability to undergo various organic reactions are integral to understanding the molecule's utility and potential applications. Studies on related molecules provide insights into how structural features impact chemical properties and reactivity (Karakaya et al., 2015).

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystallography to establish the absolute structure and stereochemistry of chiral centers, as demonstrated by the synthesis of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose. X-ray crystallography confirmed the relative stereochemistry of its four chiral centers, which is crucial for understanding molecular configurations in complex organic compounds (Reed et al., 2013).

Synthetic Applications in Carbohydrate Chemistry

The molecule is instrumental in synthesizing carbohydrate derivatives, such as in the creation of a carbohydrate-derived Julia–Kocienski reagent. This reagent was prepared from d-ribose and used in olefination reactions, demonstrating its utility in creating novel saccharides and C-linked glycosides (Bull & Kunz, 2014).

Synthesis of Nematicidal and Antifungal Agents

The compound has been used in synthesizing new heterocyclic molecules with nematicidal and antifungal properties. These synthesized compounds showed significant activity against specific nematodes and fungi, highlighting its potential in developing new agrochemicals (Srinivas et al., 2017).

Synthesis of Anticancer Agents

The molecule is involved in the microwave-assisted synthesis of novel hybrid heterocycles with potential anticancer properties. This showcases its role in the development of new chemotherapeutic agents (Srinivas et al., 2017).

Role in Hantzsch Synthesis

It has been utilized in the Hantzsch synthesis for preparing Dihydropyridines compounds. This illustrates its significance in synthesizing compounds with various pharmacophores, which could lead to the discovery of new medicinal molecules (Sedaghat & Madjdpour, 2018).

Antimicrobial Studies

Compounds synthesized using this molecule have been evaluated for their antimicrobial activities. This highlights its potential in the field of antimicrobial drug discovery (Abbasi et al., 2017).

properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7S/c1-10-5-7-11(8-6-10)24(17,18)20-9-12-13-14(15(19-4)21-12)23-16(2,3)22-13/h5-8,12-15H,9H2,1-4H3/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMZKRZMYQZSW-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)OC)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)OC)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284838
Record name beta-D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 5-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate

CAS RN

4137-56-8, 13007-50-6
Record name β-D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 5-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4137-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-o-isopropylidene-5-o-tosyl-beta-D-ribofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004137568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 5-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3-O-(1-methylethylidene)-5-O-[(4-methylphenyl)sulfonyl]-β-D-ribofuranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Ribofuranoside, methyl 2,3-O-(1-methylethylidene)-, 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,3-O-ISOPROPYLIDENE-5-O-TOSYL-.BETA.-D-RIBOFURANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVP47IPF3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.